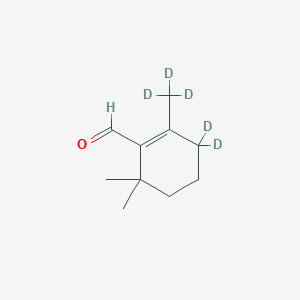
beta-Cyclocitral-d5
Übersicht
Beschreibung
Beta-Cyclocitral-d5, also known as this compound, is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 157.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioaktives Pflanzencompound
Beta-Cyclocitral-d5, ein Haupt-Apocarotinoid von β-Carotin, erhöht die Widerstandsfähigkeit von Pflanzen gegen Stress . Es ist kürzlich als ein neuartiges bioaktives Compound in einer Vielzahl von Organismen von Pflanzen bis zu Tieren aufgetaucht . Es wird als Stresssignal bezeichnet, das unter ungünstigen ökologischen Bedingungen entsteht . This compound reguliert die Genexpression im Zellkern über mehrere Signalwege und führt so zu Stresstoleranz .
Verstärker der Photosyntheserate
This compound hat ein großes Potenzial gegen abiotischen Stress und kann als Verstärker der Photosyntheserate eingesetzt werden . Diese Verbindung hat gezeigt, dass sie die Photosyntheserate in Pflanzen erhöht und so ihr Wachstum und ihre Produktivität verbessert .
Regulator mehrerer stress-responsiver Gene
This compound programmiert die transkriptionelle Antwort um, die es Solanum lycopersicum L. (Tomaten) Pflanzen ermöglicht, eine Vielzahl von Umweltstressoren zu überstehen . Es reguliert mehrere stress-responsive Gene nach oben, ohne die Biosynthese von Jasmonsäure und Abscisinsäure auszulösen .
Analytischer Standard für flüchtige organische Verbindungen
This compound wird als analytischer Standard für die Bestimmung flüchtiger organischer Verbindungen in Safran verwendet, da es eine analoge Struktur zu Safranal hat . Es hilft bei der genauen Messung und Analyse dieser Verbindungen in verschiedenen Proben
Wirkmechanismus
Target of Action
Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . This compound has been found endogenously in a variety of organisms including plants, cyanobacteria, fungi, and animals . Its primary targets are the root cells of plants .
Mode of Action
This compound interacts with its targets by promoting cell divisions in root meristems and stimulating lateral root branching . This interaction results in changes in the root structure, leading to increased root depth and branching .
Biochemical Pathways
The biosynthesis of this compound relies on the formation of β-carotene through the isoprenoid biosynthetic pathway underpinning carotenoid formation . The formation of this compound can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For this compound to form, the cleavage of C7-C8 double bonds are needed .
Pharmacokinetics
It is known that this compound is a volatile short-chain apocarotenoid , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in a significant increase in root growth and branching . This compound has been found to have a conserved effect on root growth in both monocots and eudicots . Moreover, this compound treatment has been shown to enhance plant vigor in rice plants exposed to salt-contaminated soil .
Action Environment
The action of this compound is influenced by environmental factors. In plants, this compound acts as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . Therefore, the efficacy and stability of this compound’s action may vary depending on the environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Beta-Cyclocitral-d5 has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . It could be a valuable tool to shield crops from environmental stress .
Biochemische Analyse
Biochemical Properties
Beta-Cyclocitral-d5 plays a significant role in biochemical reactions. It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . In plants, this compound is marked as stress signals that accrue under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486726 | |
| Record name | Pentadeuterio-|A-cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-98-9 | |
| Record name | Pentadeuterio-|A-cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
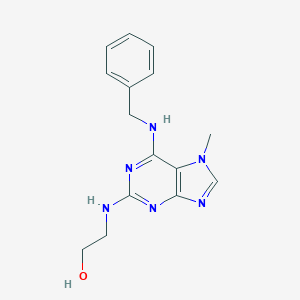
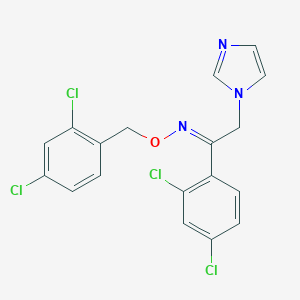





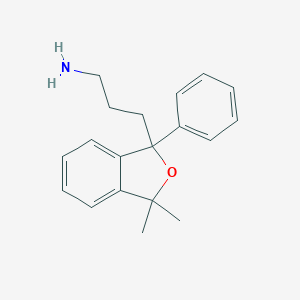

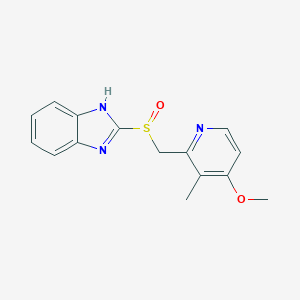



![[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol](/img/structure/B21941.png)
